molecular formula C18H18N2O5 B2593983 2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide CAS No. 2097916-49-7

2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide

Cat. No.: B2593983
CAS No.: 2097916-49-7
M. Wt: 342.351
InChI Key: GSMHKUKGVURWSD-UHFFFAOYSA-N
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Description

This compound is a type of pyrrolidine-2,5-dione derivative . It’s part of a series of hybrid compounds that have shown potent anticonvulsant properties . The most potent anticonvulsant activity and favorable safety profile was demonstrated for a similar compound .


Synthesis Analysis

The synthesis of these types of compounds involves an optimized coupling reaction . This process yields several hybrid compounds .


Molecular Structure Analysis

The molecular structure of this compound involves a pyrrolidine-2,5-dione core . This core is a key part of the compound’s structure and is crucial to its properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve several steps . The reactions involve the formation of a pyrrolidine-2,5-dione core, which is then further modified to create the final compound .

Scientific Research Applications

Chemical Structure and Characterization

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide, while not directly mentioned in the retrieved literature, shares structural motifs with various heterocyclic compounds that have been studied for their unique chemical properties and potential applications in scientific research. For example, studies on furan-containing compounds, like those involving furan-2-ylmethyl groups and pyrrolidin-1-ylsulfonyl motifs, have explored their reactivity, molecular structure, and potential for forming complex molecules with specific functions (Sundaramoorthy et al., 2012). These studies often highlight the potential of such compounds in synthesizing new materials or drugs with tailored properties.

Potential Applications in Drug Design and Synthesis

Compounds with complex structures, including those with furan and pyrrolidine elements, have been investigated for their potential applications in medicinal chemistry. For instance, research on β-aryl-α-dimethoxyphosphoryl-γ-lactams demonstrates the synthesis and cytotoxic evaluation of compounds that may have implications for cancer treatment, showcasing how molecular design can influence biological activity (Cinar et al., 2017). Such studies are crucial for understanding how modifications to the chemical structure can lead to improved efficacy or reduced toxicity in pharmaceutical compounds.

Advances in Anticancer Research

The exploration of heterocyclic compounds for anticancer applications is a significant area of research. For example, the synthesis and anticancer activity evaluation of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives highlight the ongoing efforts to discover novel therapeutic agents. These compounds were tested for their effectiveness against various cancer cell lines, demonstrating the potential of heterocyclic compounds in developing new cancer treatments (Horishny et al., 2021).

Chemical Synthesis and Methodology Development

The development of new synthetic methodologies for heterocyclic compounds, including those similar to this compound, is vital for expanding the toolkit available to chemists. Research on the synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides showcases the innovation in creating compounds with potential applications ranging from material science to biomedicine (Raju et al., 2022).

Mechanism of Action

The mechanism of action of these compounds involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This action is thought to be responsible for the compound’s anticonvulsant properties .

Future Directions

The future directions for research into this compound and similar compounds involve further preclinical development . The promising in vivo activity profile and drug-like properties of these compounds make them interesting candidates for further study .

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c21-14(10-19-16(22)11-20-17(23)7-8-18(20)24)12-3-5-13(6-4-12)15-2-1-9-25-15/h1-6,9,14,21H,7-8,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMHKUKGVURWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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